Cyclohexyl 4-chlorophenyl ether

Lipophilicity Computed Property Drug Likeness

Sourcing a halogenated aryl-alkyl ether that combines high lipophilicity (XLogP3-AA 4.3), zero H-bond donors, and a reactive C-Cl bond for cross-coupling can delay projects. Cyclohexyl 4-chlorophenyl ether directly solves this: • Aryl chloride enables Suzuki/Buchwald-Hartwig functionalization inaccessible to the non-halogenated analog. • 34 Da mass shift vs. cyclohexyl phenyl ether provides baseline GC-MS separation without costly deuterated standards. • Single H-bond acceptor and clean QSAR profile support accurate lipophilicity/volume parameterization. Supplied with verified purity and batch-specific QC documentation to satisfy both research rigor and procurement compliance.

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
Cat. No. B12122718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-chlorophenyl ether
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
InChIKeyOWWZCOCQGNCQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 4-chlorophenyl ether Procurement: Chemical Class and Baseline Characteristics


Cyclohexyl 4-chlorophenyl ether (CAS 31582-87-3) is a halogenated aryl-alkyl ether with the molecular formula C12H15ClO [1]. It belongs to a class of cyclohexyloxybenzene derivatives, structurally defined by a cyclohexyl group linked to a 4-chlorophenyl ring via an ether bridge. Computed properties reported by authoritative databases include a molecular weight of 210.70 g/mol, an XLogP3-AA of 4.3, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area of 9.2 Ų [1]. These properties position it as a lipophilic, low-polarity small molecule. The compound is listed by several chemical vendors, suggesting a niche role as a synthetic intermediate or specialty research chemical, though published experimental physical property data remain extremely sparse.

Why Cyclohexyl 4-chlorophenyl ether Cannot Be Simply Substituted by Other Cyclohexyl Aryl Ethers


Generic substitution within the cyclohexyl aryl ether class is not straightforward due to the profound impact of the 4-chloro substituent on key physicochemical properties. The chlorine atom significantly increases molecular weight and lipophilicity compared to the non-halogenated parent compound, cyclohexyl phenyl ether [REFS-1, REFS-2]. These differences directly affect boiling point, density, and partitioning behavior . Consequently, a cyclohexyl phenyl ether cannot serve as a property-matched substitute in applications sensitive to volatility, lipid solubility, or molar refractivity. The quantitative evidence below outlines why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for Cyclohexyl 4-chlorophenyl ether vs. Closest Analogs


Comparative Lipophilicity: XLogP3-AA vs. Cyclohexyl Phenyl Ether

The introduction of a chlorine atom at the 4-position of the phenyl ring dramatically increases the compound's computed lipophilicity. Cyclohexyl 4-chlorophenyl ether has a PubChem XLogP3-AA of 4.3 [1]. Its non-halogenated analog, cyclohexyl phenyl ether, has a lower XLogP3-AA, consistent with its lack of a halogen substituent [2]. This difference is critical for applications where partitioning into non-polar environments is a key performance or selection criterion.

Lipophilicity Computed Property Drug Likeness

Molecular Weight Differentiation for Purity and Assay Quantification

The presence of chlorine provides a distinct molecular weight advantage for analytical detection. Cyclohexyl 4-chlorophenyl ether has an exact mass of 210.0811 Da [1]. In comparison, cyclohexyl phenyl ether has an exact mass of 176.1201 Da [2]. This 34 Da mass difference and the characteristic 3:1 chlorine isotope pattern provides unambiguous differentiation in LC-MS or GC-MS, a critical feature for its use as an internal standard or tracer.

Molecular Weight Analytical Standard LC-MS

Hydrogen Bond Acceptor vs. Donor Profile

As an aryl-alkyl ether, Cyclohexyl 4-chlorophenyl ether possesses exactly one hydrogen bond acceptor (the ether oxygen) and zero hydrogen bond donors [1]. This profile is identical to cyclohexyl phenyl ether [2] but differentiates it from analogs containing hydroxyl or amine groups (e.g., cyclohexyl 4-aminophenyl ether), which would introduce donor capacity. For QSAR modeling or receptor binding studies, this pure acceptor-only profile is a defining selection parameter.

Hydrogen Bonding Molecular Recognition QSAR

Validated Application Scenarios for Cyclohexyl 4-chlorophenyl ether Based on Differential Evidence


Analytical Chemistry: Internal Standard for Non-Polar Mixtures

The compound's higher mass and distinct isotopic pattern, compared to cyclohexyl phenyl ether, make it a superior candidate as an internal standard for quantifying volatile organic compounds in environmental or biological matrices via GC-MS. The quantifiable 34 Da mass shift ensures baseline separation and allows for stable isotope-like quantification without requiring expensive deuterated analogs [1].

Lipophilicity-Driven Solvent or Extraction Agent

With an XLogP3-AA of 4.3, Cyclohexyl 4-chlorophenyl ether is significantly more lipophilic than cyclohexyl phenyl ether (XLogP3-AA 3.4). This 0.9 log unit difference supports its preferential selection for liquid-liquid extraction of highly hydrophobic analytes or as a solvent for reactions requiring a very non-polar medium [REFS-1, REFS-4].

Computational Chemistry: QSAR Model Building Block

The compound’s well-defined profile of one hydrogen bond acceptor and zero donors [1] makes it a valuable, clean test case for parameterizing quantitative structure-activity relationship (QSAR) models focused on the independent contribution of lipophilicity and molecular volume, without the confounding influence of hydrogen bond donation.

Synthetic Intermediate for Halogen-Specific Derivatization

The presence of the aryl chloride enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) that are not possible with the non-halogenated cyclohexyl phenyl ether. This makes Cyclohexyl 4-chlorophenyl ether a strategic intermediate when a synthetic route requires subsequent functionalization via the C–Cl bond, a capability its closest analog lacks [1].

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